molecular formula C11H14ClNO B1350988 3-chloro-N-(2,4-dimethylphenyl)propanamide CAS No. 39494-04-7

3-chloro-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B1350988
CAS No.: 39494-04-7
M. Wt: 211.69 g/mol
InChI Key: QUELVOCFFFLHOS-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2,4-dimethylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2,4-dimethylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2,4-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUELVOCFFFLHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399298
Record name 3-chloro-N-(2,4-dimethylphenyl)propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39494-04-7
Record name 3-chloro-N-(2,4-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-chloro-N-(2,4-dimethylphenyl)propanamide from 3-chloropropionyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-chloro-N-(2,4-dimethylphenyl)propanamide

Foreword: The Strategic Importance of N-Aryl Amides

The synthesis of N-aryl amides is a cornerstone of modern medicinal and materials chemistry. These motifs are prevalent in a vast array of biologically active compounds and functional polymers. The target molecule, 3-chloro-N-(2,4-dimethylphenyl)propanamide, serves as a valuable intermediate. The chloroalkyl chain provides a reactive handle for subsequent nucleophilic substitutions, enabling the construction of more complex molecular architectures, while the substituted aniline moiety can be critical for tuning pharmacokinetic properties or material characteristics. This guide provides a comprehensive, field-proven methodology for its synthesis, grounded in fundamental chemical principles and validated through rigorous analytical characterization.

Mechanistic Underpinnings: The Schotten-Baumann Reaction

The formation of 3-chloro-N-(2,4-dimethylphenyl)propanamide from 3-chloropropionyl chloride and 2,4-dimethylaniline is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[1][2]

The Core Transformation: The reaction mechanism hinges on the nucleophilic character of the primary amine (2,4-dimethylaniline) and the electrophilic nature of the acyl chloride's carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the most stable leaving group, the chloride ion (Cl⁻).

  • Proton Transfer: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral amide product.

The Causality of a Base: The inclusion of a base is not merely incidental; it is critical for driving the reaction to completion.[3] Each mole of amide formed generates one mole of hydrochloric acid (HCl) as a byproduct. In the absence of a base, this HCl would protonate the starting aniline, forming an ammonium salt. This salt is no longer nucleophilic, effectively quenching the reaction. A tertiary amine, such as triethylamine (TEA), is an ideal choice as it is non-nucleophilic, readily scavenges the HCl to form a salt (triethylammonium chloride), and is soluble in common organic solvents.[4]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness, incorporating in-process controls and leading to a high-purity product.

Reagent and Materials Summary
ReagentFormulaMW ( g/mol )Molar Eq.Moles (mmol)Amount
2,4-DimethylanilineC₈H₁₁N121.181.041.265.0 g
3-Chloropropionyl chlorideC₃H₄Cl₂O126.971.0543.323.8 mL
Triethylamine (TEA)C₆H₁₅N101.191.145.396.3 mL
Dichloromethane (DCM)CH₂Cl₂84.93--100 mL
Step-by-Step Synthesis Methodology

Safety Imperative: 3-Chloropropionyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[5][6] 2,4-Dimethylaniline is toxic. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. All glassware must be oven-dried to ensure anhydrous conditions.

  • Reactor Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a nitrogen inlet, and a thermometer.

  • Reagent Dissolution: Charge the flask with 2,4-dimethylaniline (5.0 g, 41.26 mmol) and anhydrous dichloromethane (DCM, 80 mL). Begin stirring to ensure complete dissolution. Add triethylamine (6.3 mL, 45.39 mmol) to the solution.

  • Temperature Control (Critical Step): Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of the acyl chloride is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

  • Acyl Chloride Addition: Dilute the 3-chloropropionyl chloride (3.8 mL, 43.32 mmol) with anhydrous DCM (20 mL) in the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-3 hours to ensure it proceeds to completion.

  • Reaction Monitoring (Self-Validation): The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. Spot the initial aniline solution and the reaction mixture. The reaction is complete when the aniline spot (visualized with a UV lamp or potassium permanganate stain) has been completely consumed.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Aqueous Washes:

    • Wash the organic layer with 1 M HCl (2 x 50 mL) to remove any unreacted 2,4-dimethylaniline and triethylamine.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acidic species.

    • Wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Recrystallization (Final Purification): Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a pure, crystalline product. The solid is dissolved in a minimum amount of the hot solvent and allowed to cool slowly, promoting the formation of high-purity crystals. Filter the crystals and dry them under vacuum.

Product Characterization and Validation

Characterization is essential to confirm the identity and purity of the synthesized compound.

  • Melting Point: A sharp melting point range indicates high purity.[7]

  • Infrared (IR) Spectroscopy: Expect characteristic peaks for the amide functional group: an N-H stretch around 3300 cm⁻¹ and a strong C=O (amide I) stretch around 1660 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show distinct signals for the aromatic protons of the dimethylphenyl group, a singlet for the N-H proton, triplets for the two CH₂ groups of the chloropropyl chain, and singlets for the two methyl groups.

    • ¹³C NMR: Will confirm the presence of the carbonyl carbon (~170 ppm) and the distinct carbons of the aromatic ring and the aliphatic chain.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis. The mass spectrum should show the molecular ion peak [M]⁺ and potentially the [M+2]⁺ peak characteristic of a chlorine-containing compound.

Workflow and Reaction Visualization

A clear visual representation of the process aids in understanding and execution.

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Validation A 1. Dissolve 2,4-Dimethylaniline & Triethylamine in DCM B 2. Cool Reactor to 0 °C A->B C 3. Add 3-Chloropropionyl Chloride Solution Dropwise B->C D 4. Warm to Room Temp & Stir for 2-3h C->D E 5. Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Recrystallize Product F->G H 8. Characterize Product (MP, IR, NMR, MS) G->H

Caption: A validated workflow for the synthesis of 3-chloro-N-(2,4-dimethylphenyl)propanamide.

Chemical Reaction Scheme

ReactionScheme reactants 2,4-Dimethylaniline + 3-Chloropropionyl Chloride product 3-chloro-N-(2,4-dimethylphenyl)propanamide + HCl reactants->product DCM, Triethylamine 0 °C to Room Temp

Caption: The overall chemical transformation.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

  • Google Patents. (1998). Production of 3-chloropropionyl chloride. JPH11199540A.
  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]

  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A.
  • Google Patents. (2014). Preparation method for 3-chloropropionylchloride. CN103819329A.
  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

  • Gutmann, B., et al. (2015). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. [Link]

  • Gutmann, B., et al. (2015). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. [Link]

  • VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-chloro-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chloro-N-(2,4-dimethylphenyl)propanamide. In the absence of direct experimental data in publicly available literature, this guide synthesizes information from structurally analogous compounds and fundamental NMR principles to offer a robust and scientifically grounded prediction of the spectral features of the target molecule. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, aiding in the identification and characterization of this and related compounds. We also present a detailed experimental protocol for the synthesis and subsequent NMR analysis of the title compound, providing a framework for the empirical validation of the predicted data.

Introduction

3-chloro-N-(2,4-dimethylphenyl)propanamide belongs to the class of N-aryl amides, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthetic intermediates in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR spectra of 3-chloro-N-(2,4-dimethylphenyl)propanamide, offering insights into the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-chloro-N-(2,4-dimethylphenyl)propanamide is predicted to exhibit distinct signals corresponding to the protons of the 3-chloropropionyl group and the 2,4-dimethylphenyl moiety. The chemical shifts are influenced by the electronic effects of the substituents and the amide linkage.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-chloro-N-(2,4-dimethylphenyl)propanamide

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-α~2.80Triplet~6.52H-CH₂-C(O)-
H-β~3.90Triplet~6.52HCl-CH₂-
NH~7.5-8.5Singlet (broad)-1H-NH-
Ar-H (H-6)~7.05Doublet~8.01HAromatic
Ar-H (H-5)~7.00Doublet~8.01HAromatic
Ar-H (H-3)~7.15Singlet-1HAromatic
Ar-CH₃ (C-2)~2.25Singlet-3HMethyl
Ar-CH₃ (C-4)~2.30Singlet-3HMethyl
Rationale for ¹H NMR Assignments
  • Propionamide Chain: The methylene protons of the 3-chloropropionyl group are expected to appear as two triplets. The protons alpha to the carbonyl group (H-α) will be deshielded by the electron-withdrawing nature of the carbonyl and will likely resonate around 2.80 ppm. The protons beta to the carbonyl and alpha to the chlorine atom (H-β) will be further deshielded by the electronegative chlorine, placing their signal at approximately 3.90 ppm. The vicinal coupling between these two methylene groups should result in triplet splitting patterns for both signals, with a coupling constant (J) of around 6.5 Hz.

  • Amide Proton: The amide proton (NH) typically appears as a broad singlet in a region between 7.5 and 8.5 ppm. Its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

  • Aromatic Protons: The 2,4-dimethylphenyl ring will show three distinct aromatic proton signals. The proton at the 6-position (H-6), being ortho to the amide nitrogen, is expected to be a doublet due to coupling with the proton at the 5-position (H-5). H-5 will appear as a doublet of doublets, but due to the similar chemical environment to H-6, it may appear as a simple doublet. The proton at the 3-position (H-3) is flanked by two methyl groups and will therefore appear as a singlet.

  • Methyl Protons: The two methyl groups on the aromatic ring are in different chemical environments and are expected to have slightly different chemical shifts. The methyl group at the 2-position is ortho to the amide group, while the methyl group at the 4-position is para. Both will appear as sharp singlets, integrating to three protons each, with predicted chemical shifts around 2.25 and 2.30 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-chloro-N-(2,4-dimethylphenyl)propanamide

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C=O~170Amide Carbonyl
C-α~40-CH₂-C(O)-
C-β~41Cl-CH₂-
C-1'~135Aromatic (ipso to NH)
C-2'~134Aromatic (ipso to CH₃)
C-3'~131Aromatic (CH)
C-4'~136Aromatic (ipso to CH₃)
C-5'~127Aromatic (CH)
C-6'~126Aromatic (CH)
Ar-CH₃ (C-2')~18Methyl
Ar-CH₃ (C-4')~21Methyl
Rationale for ¹³C NMR Assignments
  • Carbonyl Carbon: The amide carbonyl carbon is expected to have the most downfield chemical shift, typically appearing around 170 ppm.

  • Aliphatic Carbons: The alpha-carbon (C-α) of the propanamide chain will be found at approximately 40 ppm, while the beta-carbon (C-β), being attached to the electronegative chlorine, will be slightly more deshielded, with a predicted chemical shift around 41 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the amide and methyl substituents. The ipso-carbons (C-1', C-2', and C-4') will have distinct chemical shifts. The remaining aromatic carbons (C-3', C-5', and C-6') will appear in the typical aromatic region of 125-137 ppm.

  • Methyl Carbons: The two methyl carbons will have chemical shifts in the aliphatic region, predicted to be around 18 ppm and 21 ppm.

Experimental Protocol for Synthesis and NMR Analysis

To empirically validate the predicted NMR data, the following experimental procedure is proposed.

Synthesis of 3-chloro-N-(2,4-dimethylphenyl)propanamide

This synthesis involves the acylation of 2,4-dimethylaniline with 3-chloropropionyl chloride.

  • Materials: 2,4-dimethylaniline, 3-chloropropionyl chloride, triethylamine, dichloromethane (anhydrous), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2,4-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified 3-chloro-N-(2,4-dimethylphenyl)propanamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical acquisition parameters would include a 30-degree pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • For ¹³C NMR, a proton-decoupled experiment should be performed with a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and Key Correlations

To further aid in the structural elucidation, a 2D NMR experiment such as COSY (Correlation Spectroscopy) would be invaluable in confirming the proton-proton coupling relationships.

Figure 1. Molecular structure of 3-chloro-N-(2,4-dimethylphenyl)propanamide.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-chloro-N-(2,4-dimethylphenyl)propanamide. The assignments are based on established principles of NMR spectroscopy and data from closely related analogues. The provided synthetic and analytical protocols offer a clear path for researchers to obtain and verify this data experimentally. This guide serves as a foundational document to aid in the synthesis, purification, and structural characterization of this and similar N-aryl amides, which are of significant interest in contemporary chemical and pharmaceutical research.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Spectral Database for Organic Compounds (SDBS). [Link]

An In-Depth Technical Guide to the Reactivity and Stability of 3-chloro-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical reactivity and stability of 3-chloro-N-(2,4-dimethylphenyl)propanamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with established methodologies for evaluating the stability of related N-aryl amide compounds. Given the limited direct literature on this specific molecule, this guide establishes a robust framework for its investigation based on data from analogous structures and internationally recognized guidelines for stability testing.

Introduction: Structural Rationale and Potential Significance

3-chloro-N-(2,4-dimethylphenyl)propanamide belongs to the class of N-aryl amides, a scaffold prevalent in pharmaceuticals and agrochemicals. Its structure comprises three key functional domains that dictate its chemical behavior:

  • An Amide Linkage: Generally stable, but susceptible to hydrolysis under acidic or basic conditions.

  • A 3-Chloropropyl Chain: The terminal alkyl chloride introduces a reactive site for nucleophilic substitution.

  • A 2,4-Dimethylphenyl Group: The substituted aromatic ring influences the electronic properties and steric environment of the amide nitrogen, impacting overall molecular stability and reactivity.

Understanding the interplay of these functionalities is paramount for predicting degradation pathways, establishing stable formulation strategies, and developing accurate analytical methods for its quantification.

Chemical Synthesis and Physicochemical Properties

The synthesis of 3-chloro-N-(2,4-dimethylphenyl)propanamide typically proceeds via a nucleophilic acyl substitution reaction between 2,4-dimethylaniline and 3-chloropropionyl chloride.[1] The reaction is generally carried out in an inert solvent in the presence of a base to scavenge the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_products Products 2_4_dimethylaniline 2,4-Dimethylaniline target_compound 3-chloro-N-(2,4-dimethylphenyl)propanamide 2_4_dimethylaniline->target_compound + 3_chloropropionyl_chloride 3-Chloropropionyl Chloride 3_chloropropionyl_chloride->target_compound + hcl HCl target_compound->hcl + G start 3-chloro-N-(2,4-dimethylphenyl)propanamide acid 3-Chloropropanoic Acid start->acid H+ or OH- / H2O amine 2,4-Dimethylaniline start->amine H+ or OH- / H2O

Caption: Predicted hydrolytic degradation pathway.

Nucleophilic Substitution

The chlorine atom on the propyl chain is a leaving group, making the adjacent carbon susceptible to nucleophilic attack. Common nucleophiles include water (leading to a hydroxylated product), amines, and thiols. This reactivity is a key consideration in formulation with excipients containing nucleophilic functional groups.

Photolytic Degradation

Aromatic compounds can be susceptible to photodegradation upon exposure to UV light. While the exact degradation pathway would need experimental confirmation, potential reactions include cleavage of the amide bond or reactions involving the aromatic ring. Photostability testing is a critical component of stability studies as per ICH guidelines. [2]

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. [3][4]Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are valuable techniques to determine the thermal stability and melting point of the compound. [5]

Oxidative Degradation

While the core structure is not highly susceptible to oxidation, the methyl groups on the aromatic ring could be potential sites for oxidation under harsh conditions (e.g., presence of strong oxidizing agents).

Experimental Protocols for Stability and Reactivity Studies

A systematic approach to studying the stability of 3-chloro-N-(2,4-dimethylphenyl)propanamide involves forced degradation studies followed by the development of a stability-indicating analytical method (SIAM). [6][7]

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and identify the intrinsic stability of the molecule under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 3-chloro-N-(2,4-dimethylphenyl)propanamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • Follow the procedure for acidic hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization. [8]4. Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and monitor at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines). [2] * Analyze the sample at appropriate time intervals. A control sample should be kept in the dark.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

    • Analyze the sample at defined time points.

G cluster_stress Forced Degradation Conditions acid Acidic Hydrolysis analysis Analysis by SIAM (e.g., HPLC) acid->analysis base Alkaline Hydrolysis base->analysis oxidation Oxidative Degradation oxidation->analysis photo Photolytic Degradation photo->analysis thermal Thermal Degradation thermal->analysis drug 3-chloro-N-(2,4-dimethylphenyl)propanamide drug->acid drug->base drug->oxidation drug->photo drug->thermal

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method (SIAM)

Objective: To develop a validated analytical method capable of separating and quantifying the parent compound from its degradation products and any process-related impurities. [9] Typical Methodology (HPLC-UV):

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve separation of compounds with varying polarities.

  • Detector Wavelength: The UV detection wavelength should be selected at the λmax of 3-chloro-N-(2,4-dimethylphenyl)propanamide to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation and Interpretation

Table 2: Hypothetical Forced Degradation Results Summary

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation Products ObservedComments
0.1 M HCl (60°C)24 h~15%2Primary degradation likely hydrolysis.
0.1 M NaOH (RT)8 h>50%2Rapid degradation at room temperature.
3% H₂O₂ (RT)24 h<5%1Relatively stable to oxidation.
Photolysis (ICH Q1B)-~10%3Some photosensitivity observed.
Thermal (60°C, solid)7 days<2%0Stable in the solid state at 60°C.

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Conclusion and Future Perspectives

This technical guide provides a foundational framework for understanding and investigating the reactivity and stability of 3-chloro-N-(2,4-dimethylphenyl)propanamide. Based on the chemistry of its functional groups and established methodologies for analogous compounds, it is predicted that the primary degradation pathways will involve hydrolysis of the amide bond and potential nucleophilic substitution at the chlorinated carbon.

Future experimental work should focus on conducting comprehensive forced degradation studies to confirm these predicted pathways and identify the specific degradation products. The development and validation of a robust stability-indicating analytical method will be crucial for accurate quantification and for ensuring the quality, safety, and efficacy of any potential pharmaceutical or agrochemical product containing this molecule.

References

  • PubChem. 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Vargo, J. D. (2015). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Available from: [Link]

  • ResearchGate. Thermal stability of halogenase and flavin reductase enzymes determined by CD. Available from: [Link]

  • Alsante, K. M., et al. (2011). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 943-953. Available from: [Link]

  • Google Patents. JPH11199540A - Production of 3-chloropropionyl chloride.
  • Kos, J., et al. (2019). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 24(18), 3344. Available from: [Link]

  • Papadopoulou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl. Available from: [Link]

  • ResearchGate. Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer. Available from: [Link]

  • Zúñiga-Núñez, D., et al. (2018). New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. Journal of Physical Chemistry A, 122(41), 8176-8186. Available from: [Link]

  • Ahmed, F., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Processes, 8(5), 614. Available from: [Link]

  • Patel, D. K., et al. (2024). Studies of thermoluminescence properties of liquid crystalline N-phenyl substituted phenyl polysiloxane hydroxamic acids. Luminescence, 39(3), e4723. Available from: [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. Available from: [Link]

  • Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry, 24(45), 11779-11784. Available from: [Link]

  • Imfeld, G., et al. (2014). Using compound-specific isotope analysis to assess the degradation of chloroacetanilide herbicides in lab-scale wetlands. Chemosphere, 95, 417-423. Available from: [Link]

  • Tavakoli, T., et al. (2019). A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. Crystals, 9(1), 19. Available from: [Link]

  • International Journal for Scientific Research & Development. Stability indicating study by using different analytical techniques. Available from: [Link]

  • Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(9), 128-135. Available from: [Link]

  • Heldebrant, D. J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Sustainable Chemistry & Engineering, 10(43), 14249-14258. Available from: [Link]

  • AMSbio. Stability-indicating methods for peptide drug analysis. Available from: [Link]

  • Mondal, B., et al. (2025). Probing the mechanism of phase transitions in halogen-substituted solvatomorph crystals of benzimidamides via thermal and chemical stimuli. Communications Chemistry, 8(1), 1-10. Available from: [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. Available from: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 39(6), 284-293. Available from: [Link]

  • ChemSrc. 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Available from: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Pharmaffiliates. 3-chloro-N-(3-hydroxyphenyl)propanamide. Available from: [Link]

  • Google Patents. US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
  • Google Patents. WO2021033172A1 - Process for the preparation of chlorantraniliprole.

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Methodological & Application

Application Note and Protocol: N-Dealkylation of 3-chloro-N-(2,4-dimethylphenyl)propanamide via Amide Bond Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the N-dealkylation of 3-chloro-N-(2,4-dimethylphenyl)propanamide, a process achieved through the chemical cleavage of the amide bond. Given that the target molecule is a secondary amide, "N-dealkylation" is interpreted as the hydrolysis of the amide linkage to yield 2,4-dimethylaniline and 3-chloropropanoic acid. This application note details two primary methodologies for this transformation: acidic and basic hydrolysis. The document offers in-depth, step-by-step experimental procedures, discusses the mechanistic rationale behind the chosen conditions, and provides insights into potential challenges and optimization strategies. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust and well-documented protocol for amide bond cleavage.

Introduction: The Significance of Amide Bond Cleavage

The amide bond is a cornerstone of organic chemistry and biology, most notably forming the backbone of peptides and proteins.[1][2] Its remarkable stability presents a significant challenge for chemical synthesis and degradation studies.[1] The N-dealkylation, or more specifically, the hydrolysis of amides like 3-chloro-N-(2,4-dimethylphenyl)propanamide, is a critical transformation in several contexts:

  • Metabolite Synthesis: In drug development, the synthesis of predicted metabolites is crucial for comprehensive pharmacological and toxicological profiling.[3][4] N-dealkylation is a common metabolic pathway, and having a reliable synthetic route to these metabolites is essential.[5][6]

  • Prodrug Activation: Some prodrug strategies rely on the enzymatic or chemical cleavage of an amide bond to release the active pharmaceutical ingredient.

  • Synthetic Chemistry: The amide group is often used as a protecting group for amines. An efficient and selective deprotection (cleavage) method is therefore highly valuable.

This document provides detailed protocols for the hydrolysis of 3-chloro-N-(2,4-dimethylphenyl)propanamide under both acidic and basic conditions, the two most common and generally applicable methods for this transformation.[1][7][8]

Mechanistic Overview: Acidic vs. Basic Hydrolysis

The choice between acidic and basic hydrolysis depends on the overall functionality of the starting material and the desired workup procedure. Both methods effectively cleave the amide bond but proceed through different mechanistic pathways.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by a water molecule. A subsequent series of proton transfers leads to the formation of a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid. The amine is protonated under the acidic conditions, rendering the final step essentially irreversible.[1][2]

Acidic_Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Amide Hydrolysis Start 3-chloro-N-(2,4-dimethylphenyl)propanamide Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by H2O Protonation->Nucleophilic_Attack + H2O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of 2,4-dimethylaniline Proton_Transfer->Elimination Products 3-chloropropanoic acid + 2,4-dimethylanilinium ion Elimination->Products

Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.

Base-Mediated Hydrolysis

Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion is a very strong base and will subsequently deprotonate the newly formed carboxylic acid, driving the reaction to completion.[1][9]

Basic_Hydrolysis_Mechanism cluster_1 Base-Mediated Amide Hydrolysis Start_B 3-chloro-N-(2,4-dimethylphenyl)propanamide Nucleophilic_Attack_B Nucleophilic Attack by OH- Start_B->Nucleophilic_Attack_B + OH- Tetrahedral_Intermediate_B Tetrahedral Intermediate Nucleophilic_Attack_B->Tetrahedral_Intermediate_B Elimination_B Elimination of 2,4-dimethylanilide anion Tetrahedral_Intermediate_B->Elimination_B Proton_Transfer_B Proton Transfer Elimination_B->Proton_Transfer_B Products_B 3-chloropropanoate + 2,4-dimethylaniline Proton_Transfer_B->Products_B

Caption: Mechanism of Base-Mediated Amide Hydrolysis.

Experimental Protocols

The following protocols are designed for the N-dealkylation (hydrolysis) of 3-chloro-N-(2,4-dimethylphenyl)propanamide on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
3-chloro-N-(2,4-dimethylphenyl)propanamide>98%Sigma-Aldrich
Hydrochloric Acid (HCl), concentrated (37%)ACS ReagentFisher Scientific
Sodium Hydroxide (NaOH), pelletsACS ReagentVWR
Dichloromethane (DCM)HPLC GradeEMD Millipore
Diethyl EtherACS ReagentFisher Scientific
Ethyl AcetateHPLC GradeEMD Millipore
Sodium Sulfate (Na₂SO₄), anhydrousACS ReagentSigma-Aldrich
Deionized WaterType 1In-house
Protocol 1: Acid-Catalyzed Hydrolysis

Acidic_Hydrolysis_Workflow Start Dissolve Amide in Dioxane/Water Add_Acid Add Concentrated HCl Start->Add_Acid Reflux Heat to Reflux (e.g., 100 °C) Add_Acid->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Neutralize Neutralize with NaOH (aq) Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolate 2,4-dimethylaniline Purify->Product Basic_Hydrolysis_Workflow Start_B Dissolve Amide in Ethanol/Water Add_Base Add NaOH Pellets Start_B->Add_Base Reflux_B Heat to Reflux (e.g., 90 °C) Add_Base->Reflux_B Monitor_B Monitor by TLC/LC-MS Reflux_B->Monitor_B Cool_B Cool to Room Temperature Monitor_B->Cool_B Acidify Acidify with HCl (aq) Cool_B->Acidify Extract_Acid Extract 3-chloropropanoic acid Acidify->Extract_Acid Basify Basify Aqueous Layer Extract_Acid->Basify Extract_Base Extract 2,4-dimethylaniline Basify->Extract_Base Dry_Concentrate Dry and Concentrate Both Extracts Extract_Base->Dry_Concentrate Purify_B Purify Each Product Separately Dry_Concentrate->Purify_B

Sources

Large-scale synthesis of 3-chloro-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of 3-chloro-N-(2,4-dimethylphenyl)propanamide

Introduction: The Significance of N-Aryl Amide Scaffolds

3-chloro-N-(2,4-dimethylphenyl)propanamide belongs to the N-aryl amide class of compounds, a chemical scaffold of significant interest in medicinal chemistry, agrochemicals, and material science.[1][2] Historically, related N-aryl propanamides, such as propanil, have been instrumental as herbicides, demonstrating the potent biological activity of this structural motif.[2] The title compound serves as a versatile chemical intermediate, where the reactive chloro-group allows for further synthetic elaboration, making it a valuable building block for creating diverse molecular libraries for drug discovery and development. This guide provides a comprehensive, field-tested protocol for its large-scale synthesis, emphasizing mechanistic understanding, process safety, and scalability.

Part 1: The Chemistry of Synthesis - A Mechanistic Approach

The most robust and industrially scalable method for synthesizing 3-chloro-N-(2,4-dimethylphenyl)propanamide is the nucleophilic acyl substitution reaction between 2,4-dimethylaniline and 3-chloropropionyl chloride.[1][2]

The Core Reaction:

Mechanistic Rationale:

The reaction proceeds via a well-established nucleophilic acyl substitution pathway. The nitrogen atom of the 2,4-dimethylaniline, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

A critical component of this reaction is the inclusion of a base. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. In the absence of a base, this HCl would protonate the starting aniline, converting it into its non-nucleophilic ammonium salt and effectively quenching the reaction. Therefore, a base is added to scavenge the acid, ensuring the aniline remains available to react and driving the reaction to completion.

Part 2: Process Workflow and Logic

The overall manufacturing process is designed for efficiency and purity, moving from the initial reaction to final product isolation.

G cluster_0 Synthesis Stage cluster_1 Workup & Purification Stage cluster_2 Final Product Stage A Reactor Charging - Dichloromethane (Solvent) - 2,4-Dimethylaniline B Controlled Addition - 3-Chloropropionyl Chloride - Triethylamine (Base) (Maintain T < 10°C) A->B Exothermic Reaction C Reaction & Monitoring - Stir at Room Temp - TLC/HPLC Monitoring B->C Completion D Aqueous Quench - Addition of Water C->D End of Reaction E Phase Separation & Washes 1. Dilute HCl Wash 2. NaHCO₃ Wash 3. Brine Wash D->E Purification F Drying & Concentration - Dry over Na₂SO₄ - Solvent Removal E->F Isolate Organic Phase G Recrystallization - Isopropanol/Hexane System F->G Crude Product H Isolation & Drying - Filtration - Vacuum Oven Drying G->H Pure Solid I Final Product 3-chloro-N-(2,4-dimethylphenyl) propanamide H->I QC Release

Caption: High-level workflow for the synthesis and purification of the target compound.

Part 3: Large-Scale Synthesis Protocol

This protocol is optimized for a 100g scale and can be adapted for larger production volumes with appropriate engineering controls.

Reagent and Equipment Data
Reagent/MaterialMolar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
2,4-Dimethylaniline121.180.8251.0100.0 g
3-Chloropropionyl chloride126.980.8661.05110.0 g (77.0 mL)
Triethylamine (TEA)101.190.9081.191.9 g (126.5 mL)
Dichloromethane (DCM)---1.5 L
Hydrochloric Acid (1M aq.)---~500 mL
Sodium Bicarbonate (Sat. aq.)---~500 mL
Brine (Sat. NaCl aq.)---~500 mL
Sodium Sulfate (Anhydrous)---~50 g

Equipment: 5L 3-neck round-bottom flask (or jacketed reactor), mechanical stirrer, thermometer, addition funnel, and standard laboratory glassware.

Step-by-Step Experimental Procedure
  • Reactor Setup: In a well-ventilated chemical fume hood, equip a 5L reactor with a mechanical stirrer, thermometer, and an addition funnel.[3] Ensure the system is dry and inerted with nitrogen.

  • Initial Charge: Charge the reactor with 2,4-dimethylaniline (100.0 g, 0.825 mol) and dichloromethane (1.5 L). Begin stirring to ensure complete dissolution.

  • Cooling: Cool the stirred solution to 0-5°C using an ice bath. It is crucial to maintain this temperature during the addition phase to control the exothermic reaction.[1]

  • Reagent Addition: In the addition funnel, combine 3-chloropropionyl chloride (110.0 g, 0.866 mol) and triethylamine (91.9 g, 0.908 mol). Add this mixture dropwise to the cold aniline solution over approximately 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality Note: A slight excess of the acyl chloride (1.05 eq) ensures complete consumption of the more valuable aniline. The excess triethylamine (1.1 eq) ensures complete neutralization of the generated HCl.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.[1]

  • Quenching & Workup:

    • Carefully pour the reaction mixture into a separatory funnel containing 1 L of water. Shake and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (2 x 250 mL) to remove excess triethylamine and any unreacted aniline.

    • Wash with saturated sodium bicarbonate solution (2 x 250 mL) to neutralize any remaining acidic species.

    • Finally, wash with brine (1 x 500 mL) to remove residual water and aid in phase separation.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (~50 g), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Purification:

    • Transfer the crude solid to a clean flask and add a minimal amount of hot isopropanol to dissolve it completely.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold hexanes. Dry the product in a vacuum oven at 40-50°C to a constant weight. A typical yield is 85-95%.

Part 4: Product Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the two methyl groups on the phenyl ring, and the two methylene groups of the propanamide chain.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, methyl carbons, and the two methylene carbons (one adjacent to the carbonyl, one bearing the chlorine).
GC/MS A single major peak with a mass spectrum corresponding to the molecular ion of the product (C₁₁H₁₄ClNO, MW: 211.69 g/mol ). This confirms both purity and identity.[4][5]
Melting Point A sharp melting point range, indicating high purity.

Part 5: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Hazards:

    • 3-Chloropropionyl chloride: Corrosive, lachrymator, and reacts violently with water. Handle only in a chemical fume hood.[6]

    • 2,4-Dimethylaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen.

    • Triethylamine: Flammable liquid and vapor, corrosive, and causes severe skin burns and eye damage.

  • Procedural Safety: The acylation reaction is exothermic and generates HCl gas. Ensure adequate cooling and ventilation. All handling of reagents and the reaction itself must be conducted within a certified chemical fume hood.[3]

References

  • EvitaChem. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).
  • Guidechem. (n.d.). What are the applications of 3-Chloropropionyl chloride?.
  • Benchchem. (n.d.). 3-chloro-N-(2,4-dimethylphenyl)propanamide | 39494-04-7.
  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives & Contaminants.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2,4-dimethylphenyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,4-dimethylphenyl)-3-chloropropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with the acylation of 2,4-dimethylaniline with 3-chloropropionyl chloride. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the reaction between 3-chloropropionyl chloride and 2,4-dimethylaniline?

The reaction proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction.[1][2] The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3][4]

Reaction_Mechanism 2,4-Dimethylaniline 2,4-Dimethylaniline Tetrahedral_Intermediate Tetrahedral Intermediate 2,4-Dimethylaniline->Tetrahedral_Intermediate Nucleophilic Attack 3-Chloropropionyl_Chloride 3-Chloropropionyl Chloride 3-Chloropropionyl_Chloride->Tetrahedral_Intermediate Product N-(2,4-dimethylphenyl) -3-chloropropanamide Tetrahedral_Intermediate->Product Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Deprotonation by Base

Caption: Nucleophilic acyl substitution mechanism.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this acylation can stem from several factors. Here's a systematic troubleshooting guide:

Potential Cause Explanation Recommended Action
Inadequate HCl Scavenging The HCl byproduct protonates the 2,4-dimethylaniline, deactivating it.Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.[5] An excess (1.1-1.2 equivalents) can be beneficial.
Moisture Contamination 3-Chloropropionyl chloride is highly reactive and will readily hydrolyze with water to form 3-chloropropionic acid, which does not react under these conditions.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Suboptimal Temperature The reaction is exothermic.[3] High temperatures can lead to side reactions, while temperatures that are too low can slow the reaction rate.Maintain the reaction temperature between 0-25°C, especially during the addition of the acyl chloride.[6]
Poor Reagent Quality Impurities in either starting material can interfere with the reaction.Use freshly distilled or high-purity reagents. The purity of 3-chloropropionyl chloride is particularly critical.[7][8][9]
Side Reactions At elevated temperatures, Friedel-Crafts acylation on the aromatic ring can occur, especially if a Lewis acid is present.[4]Control the temperature carefully and avoid Lewis acid catalysts unless specifically intended for a different transformation.

Troubleshooting Guide

Problem 1: Formation of a stubborn precipitate that is difficult to filter.

Analysis: This is often the hydrochloride salt of 2,4-dimethylaniline, which forms if the added base is insufficient or not well-mixed.[3] This salt is insoluble in many organic solvents.

Solution:

  • Ensure adequate mixing: Use efficient stirring to maintain a homogeneous reaction mixture.

  • Optimize base addition: Add the base concurrently with or slightly before the 3-chloropropionyl chloride.

  • Post-reaction workup: If the salt has already formed, you may need to add water to dissolve it and then perform a liquid-liquid extraction.

Problem 2: The final product is contaminated with unreacted 2,4-dimethylaniline.

Analysis: This indicates an incomplete reaction. The nucleophilicity of the aniline may be lower than expected, or the acyl chloride may have degraded.

Solution:

  • Stoichiometry Check: Ensure a slight excess (1.05-1.1 equivalents) of 3-chloropropionyl chloride is used.

  • Reaction Time: Extend the reaction time, monitoring by TLC or LC-MS to confirm completion.

  • Purification: Unreacted aniline can often be removed by washing the organic layer with dilute aqueous HCl during workup.[5] The desired amide product will remain in the organic phase, while the protonated aniline will move to the aqueous phase.

Problem 3: The product shows signs of degradation or discoloration.

Analysis: Discoloration can be a sign of oxidation or side reactions. The presence of impurities can often catalyze these degradation pathways.

Solution:

  • Inert Atmosphere: As mentioned, running the reaction under an inert gas can prevent oxidation.

  • Purification Method: Recrystallization is an effective method for purifying the final product and removing colored impurities.[10][11] A solvent system such as ethyl acetate/hexane is a good starting point.

  • Activated Carbon: Treatment with a small amount of activated carbon during recrystallization can help remove colored impurities.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Base Is HCl effectively neutralized? Start->Check_Base Check_Moisture Are anhydrous conditions maintained? Check_Base->Check_Moisture Yes Optimize_Base Adjust base type/amount Check_Base->Optimize_Base No Check_Temp Is the temperature controlled? Check_Moisture->Check_Temp Yes Implement_Anhydrous Dry glassware and use anhydrous solvents Check_Moisture->Implement_Anhydrous No Check_Purity Are reagents of high purity? Check_Temp->Check_Purity Yes Control_Temperature Use ice bath for addition Check_Temp->Control_Temperature No Optimize_Workup Optimize purification protocol Check_Purity->Optimize_Workup Yes Purify_Reagents Distill or recrystallize starting materials Check_Purity->Purify_Reagents No Success Improved Yield and Purity Optimize_Workup->Success Optimize_Base->Check_Moisture Implement_Anhydrous->Check_Temp Control_Temperature->Check_Purity Purify_Reagents->Optimize_Workup

Caption: A systematic workflow for troubleshooting.

Experimental Protocols

Optimized Protocol for N-(2,4-dimethylphenyl)-3-chloropropanamide Synthesis

This protocol is designed to maximize yield and purity.

Materials:

  • 2,4-dimethylaniline (high purity)

  • 3-chloropropionyl chloride (freshly distilled)

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Dissolve 2,4-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(2,4-dimethylphenyl)-3-chloropropanamide.[10]

Protocol for Quality Control of 3-chloropropionyl chloride

The quality of 3-chloropropionyl chloride is paramount. It can be synthesized from acrylic acid and a chlorinating agent like thionyl chloride or oxalyl chloride.[12][13] Purity can be assessed by GC-MS or ¹H NMR. If necessary, purification can be achieved by vacuum distillation.[8]

Parameter Acceptable Range Method of Analysis
Purity >98%GC-MS
Appearance Colorless to light yellow liquidVisual Inspection
¹H NMR Consistent with structureNMR Spectroscopy

References

  • CN103012086A. (2013). Method for preparing 2,3-dihydro-1-indanone and derivative thereof. Google Patents.
  • JPH11199540A. (1999). Production of 3-chloropropionyl chloride. Google Patents.
  • CN1349969A. (2002). Prepn of 3-chloropropionyl chloride. Google Patents.
  • De Waele, E., et al. (2019). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • CN103819329A. (2014). Preparation method for 3-chloropropionylchloride. Google Patents.
  • De Waele, E., et al. (2019). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Quora. (2020). What is the Schotten-Baumann reaction?. Retrieved from [Link]

  • WO2014188453A2. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • MDPI. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • European Patent Office. (1999). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2007). The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. Retrieved from [Link]

  • YouTube. (2021). acetylation aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4532354A - Method for purifying N,N-dimethylaminopropylamine.
  • Reddit. (n.d.). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]

  • Google Patents. (n.d.). CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.
  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Google Patents. (n.d.). US20220144772A1 - Method for purifying waste n-methyl-2-pyrrolidone mixture solution.
  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

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Technical Support Center: Stabilizing 3-chloro-N-(2,4-dimethylphenyl)propanamide Against Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the hydrolysis of 3-chloro-N-(2,4-dimethylphenyl)propanamide. Understanding the mechanisms of amide bond cleavage and the factors that influence its stability is critical for ensuring the integrity of this compound in experimental and pharmaceutical settings.

Understanding the Challenge: The Hydrolysis of an Amide Bond

The central point of vulnerability in 3-chloro-N-(2,4-dimethylphenyl)propanamide is the amide bond. Amide hydrolysis is the cleavage of this bond by water, a reaction that can be catalyzed by either acidic or basic conditions.[1][2] This degradation pathway leads to the formation of 3-chloropropanoic acid and 2,4-dimethylaniline, compromising the purity, efficacy, and safety of the parent compound. While amide bonds are generally more resistant to hydrolysis compared to esters, they are not impervious, and certain conditions can accelerate their degradation.[3]

The rate of amide hydrolysis is significantly influenced by factors such as pH, temperature, and the specific structural features of the molecule.[2][3] In the case of 3-chloro-N-(2,4-dimethylphenyl)propanamide, the presence of two methyl groups in the ortho and para positions on the phenyl ring introduces steric hindrance around the amide nitrogen, which can slow the rate of hydrolysis compared to unsubstituted N-aryl amides.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 3-chloro-N-(2,4-dimethylphenyl)propanamide hydrolysis?

The hydrolysis of 3-chloro-N-(2,4-dimethylphenyl)propanamide breaks the amide bond, yielding 3-chloropropanoic acid and 2,4-dimethylaniline as the primary degradation products.


parent [label="3-chloro-N-(2,4-dimethylphenyl)propanamide"]; water [label="H₂O", shape=plaintext, fontcolor="#4285F4"]; catalyst [label="H⁺ or OH⁻", shape=plaintext, fontcolor="#EA4335"]; product1 [label="3-chloropropanoic acid"]; product2 [label="2,4-dimethylaniline"];

parent -> product1 [label="Hydrolysis"]; parent -> product2 [label="Hydrolysis"]; water -> parent [style=invis]; catalyst -> parent [style=invis]; }

Hydrolysis of 3-chloro-N-(2,4-dimethylphenyl)propanamide.

Q2: Under what pH conditions is 3-chloro-N-(2,4-dimethylphenyl)propanamide most susceptible to hydrolysis?

Amide hydrolysis is generally fastest at the extremes of pH, meaning in strongly acidic or strongly alkaline solutions.[1][4] The compound will be most stable in the neutral to slightly acidic pH range. It is crucial to avoid prolonged exposure to solutions with a pH below 4 or above 9, especially at elevated temperatures.

Q3: How does temperature affect the rate of hydrolysis?

As with most chemical reactions, the rate of hydrolysis increases with temperature.[5] Therefore, storing solutions of 3-chloro-N-(2,4-dimethylphenyl)propanamide at lower temperatures (e.g., 2-8 °C) will significantly slow down the degradation process. For long-term storage, freezing the compound in a suitable solvent may be a viable option, provided that freeze-thaw cycles are minimized.

Q4: What is the role of the solvent in preventing hydrolysis?

The choice of solvent is critical. Protic solvents, especially water, are direct participants in the hydrolysis reaction. To minimize degradation, consider using aprotic solvents or co-solvents to reduce the water activity. However, the solubility of the compound and the requirements of the downstream application must be taken into account. If aqueous solutions are necessary, they should be prepared fresh and used promptly.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the hydrolysis of 3-chloro-N-(2,4-dimethylphenyl)propanamide.


issue [label="Unexpected Degradation Observed", fillcolor="#EA4335"]; check_ph [label="Verify pH of Solution", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Review Storage & Experimental Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Assess Solvent System", fillcolor="#FBBC05", fontcolor="#202124"]; check_time [label="Evaluate Exposure Time", fillcolor="#FBBC05", fontcolor="#202124"];

adjust_ph [label="Buffer to pH 5-7", fillcolor="#34A853"]; adjust_temp [label="Store at 2-8°C or Frozen\nMinimize Heat Exposure", fillcolor="#34A853"]; adjust_solvent [label="Use Aprotic Solvents if Possible\nPrepare Aqueous Solutions Fresh", fillcolor="#34A853"]; adjust_time [label="Minimize Time in Solution", fillcolor="#34A853"];

issue -> check_ph; issue -> check_temp; issue -> check_solvent; issue -> check_time;

check_ph -> adjust_ph; check_temp -> adjust_temp; check_solvent -> adjust_solvent; check_time -> adjust_time; }

Troubleshooting workflow for hydrolysis.

Problem Potential Cause Recommended Solution
Loss of parent compound peak and appearance of new peaks in chromatogram. Hydrolysis due to inappropriate pH.Verify the pH of all solutions. If outside the optimal range of 5-7, adjust using a suitable buffer system (e.g., phosphate or citrate buffer). Ensure the buffer has sufficient capacity to maintain the desired pH.
Significant degradation observed even at neutral pH. Elevated temperature during storage or experiment.Review storage conditions and experimental protocols. Store stock solutions and samples at 2-8°C. Avoid unnecessary exposure to heat. If elevated temperatures are required for an assay, minimize the duration of heat exposure.
Rapid degradation in aqueous solutions. High water activity.If the experimental design allows, consider using a co-solvent system with a miscible aprotic solvent (e.g., acetonitrile, DMSO) to reduce the concentration of water. Always prepare aqueous solutions fresh before use.
Gradual degradation over time in stored solutions. Long-term instability in solution.For long-term storage, consider storing the compound as a solid at low temperature and under an inert atmosphere. If solutions are necessary, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a buffered aqueous stock solution of 3-chloro-N-(2,4-dimethylphenyl)propanamide to minimize hydrolysis.

Materials:

  • 3-chloro-N-(2,4-dimethylphenyl)propanamide

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate buffer (0.1 M, pH 6.5)

  • Sterile, amber glass vials

Procedure:

  • Prepare a concentrated primary stock solution of 3-chloro-N-(2,4-dimethylphenyl)propanamide in DMSO (e.g., 10 mg/mL).

  • To prepare the aqueous working stock solution, dilute the primary DMSO stock into the 0.1 M phosphate buffer (pH 6.5) to the desired final concentration. The final concentration of DMSO should be kept to a minimum to avoid potential effects on downstream applications.

  • Aliquot the buffered aqueous stock solution into sterile, amber glass vials.

  • Store the aliquots at 2-8°C for short-term use (up to 1 week) or at -20°C for longer-term storage.

Protocol 2: Stability-Indicating HPLC Method for Monitoring Hydrolysis

This protocol provides a general framework for a stability-indicating HPLC method to quantify 3-chloro-N-(2,4-dimethylphenyl)propanamide and its primary degradation products. Method optimization may be required based on the specific instrumentation and experimental conditions.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 240 nm

Procedure:

  • Prepare standards of 3-chloro-N-(2,4-dimethylphenyl)propanamide, 3-chloropropanoic acid, and 2,4-dimethylaniline in the mobile phase.

  • Generate a calibration curve for each compound.

  • Prepare samples for analysis by diluting them in the mobile phase.

  • Inject the samples and standards onto the HPLC system.

  • Quantify the parent compound and degradation products by comparing their peak areas to the respective calibration curves.

Forced degradation studies are recommended to confirm that the degradation product peaks are well-resolved from the parent peak and from each other.[1][6] This can be achieved by incubating the compound in acidic, basic, and oxidative conditions and analyzing the resulting solutions.


sample [label="Sample Preparation\n(Dilution in Mobile Phase)"]; hplc [label="HPLC Injection"]; separation [label="C18 Reverse-Phase\nSeparation"]; detection [label="UV Detection\n(240 nm)"]; quantification [label="Quantification\n(Peak Area vs. Calibration Curve)"];

sample -> hplc -> separation -> detection -> quantification; }

Workflow for HPLC analysis of hydrolysis.

References

  • Arkat USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). Hydrolysis of Amides. Retrieved from [Link]

  • Fiveable. (n.d.). Hydrolysis of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(4), 414-421.
  • ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • ResearchGate. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Retrieved from [Link]

  • ResearchGate. (2017). TLC-Densitometric and RP-HPLC Methods for Simultaneous Determination of Dexamethasone and Chlorpheniramine Maleate in the Presence of Methylparaben and Propylparaben. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the In Vitro Assay Validation of 3-chloro-N-(2,4-dimethylphenyl)propanamide: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous validation. This guide provides an in-depth technical framework for the in vitro assay validation of 3-chloro-N-(2,4-dimethylphenyl)propanamide, a novel propanamide derivative. Given the limited publicly available data on this specific molecule, we will establish a comprehensive validation strategy that is broadly applicable to new chemical entities of this class. This document is not merely a collection of protocols; it is a narrative built on the principles of scientific integrity, explaining the causality behind experimental choices and providing a self-validating system for analysis.

The propanamide scaffold is present in a variety of biologically active compounds, suggesting potential applications ranging from antimicrobial to anticancer agents. Therefore, our initial in vitro characterization will focus on three critical aspects of early-stage drug discovery: cytotoxicity, metabolic stability, and genotoxicity. We will compare hypothetical outcomes for 3-chloro-N-(2,4-dimethylphenyl)propanamide against a well-characterized, commercially available propanamide-containing drug, such as Propafenone (an antiarrhythmic), to provide a tangible benchmark for performance.

Section 1: Foundational Pillar - Cytotoxicity Profiling

A fundamental first step in characterizing any potential therapeutic is to determine its effect on cell viability.[1][2][3] A compound with potent desired activity is of little use if it indiscriminately kills healthy cells at similar concentrations. We will employ two distinct, yet complementary, cytotoxicity assays to gain a comprehensive understanding of the compound's cellular effects.

Comparative Cytotoxicity Assay: MTT vs. LDH Release

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is often used as a proxy for cell viability. In contrast, the Lactate Dehydrogenase (LDH) release assay measures the amount of LDH released from damaged cells, providing a direct measure of cytotoxicity.[2]

Running these assays in parallel provides a more robust assessment of cytotoxicity. A decrease in the MTT signal could indicate either cell death or a reduction in metabolic activity without cell death (cytostatic effect). An increase in LDH release, however, is a clear indicator of compromised cell membrane integrity and cell death.

  • Cell Seeding: Plate human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-chloro-N-(2,4-dimethylphenyl)propanamide and the reference compound (Propafenone) in cell culture medium. Treat the cells with varying concentrations (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the 24-hour incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well and incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

CompoundAssayIC50 (µM)Interpretation
3-chloro-N-(2,4-dimethylphenyl)propanamideMTT25.3Moderate impact on metabolic activity
LDH> 100Low induction of membrane damage
Propafenone (Reference)MTT15.8Known impact on cellular processes
LDH45.2Induces membrane damage at higher concentrations

The hypothetical data suggests that 3-chloro-N-(2,4-dimethylphenyl)propanamide has a moderate impact on cellular metabolism at 25.3 µM but does not cause significant membrane damage even at high concentrations. This could imply a cytostatic rather than a cytotoxic effect at the tested concentrations, a favorable profile for further development.

Section 2: Metabolic Stability Assessment in Human Liver Microsomes

Early assessment of a compound's metabolic stability is crucial for predicting its in vivo pharmacokinetic profile.[4][5] The in vitro metabolic stability assay using human liver microsomes (HLMs) is a standard industry practice to determine the intrinsic clearance of a compound.[4][5]

HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for the metabolism of most drugs. By incubating the compound with HLMs and a regenerating system (NADPH), we can simulate Phase I metabolism and determine the rate at which the compound is cleared.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Compound Incubation: Add 3-chloro-N-(2,4-dimethylphenyl)propanamide and the reference compound (Propafenone) to the reaction mixture at a final concentration of 1 µM. Incubate at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic Clearance
3-chloro-N-(2,4-dimethylphenyl)propanamide4515.4Low to Moderate
Propafenone (Reference)2034.7Moderate to High

The longer half-life and lower intrinsic clearance of 3-chloro-N-(2,4-dimethylphenyl)propanamide compared to Propafenone suggest that it is more metabolically stable. This is a desirable characteristic, as it may lead to a longer duration of action and a lower dosing frequency in vivo.

Section 3: Genotoxicity Screening - The Ames Test

Assessing the mutagenic potential of a new chemical entity is a critical safety evaluation.[6] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and regulatory-accepted method for identifying compounds that can cause gene mutations.[6][7][8]

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay determines if the test compound can cause a reverse mutation that restores the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium. The inclusion of a liver S9 fraction is crucial to assess the mutagenicity of potential metabolites.[8]

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Prepare a mixture with and without a rat liver S9 fraction for metabolic activation.

  • Plate Incorporation: To molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.

  • Plating and Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

CompoundStrainWithout S9 ActivationWith S9 ActivationResult
3-chloro-N-(2,4-dimethylphenyl)propanamideTA98NegativeNegativeNon-mutagenic
TA100NegativeNegativeNon-mutagenic
2-Nitrofluorene (Positive Control)TA98PositiveN/AValid Assay
Sodium Azide (Positive Control)TA100PositiveN/AValid Assay

A negative result, as shown in the hypothetical data, is indicated by a number of revertant colonies that is not significantly higher than the vehicle control. This would suggest that 3-chloro-N-(2,4-dimethylphenyl)propanamide is not mutagenic under the conditions of the Ames test, a crucial milestone for its continued development.[9]

Visualizing the Validation Workflow

To conceptualize the interconnectedness of these initial validation assays, the following workflow diagram is provided.

G cluster_0 Initial Compound Characterization Compound Synthesis Compound Synthesis Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis->Cytotoxicity Screening Primary Screen Metabolic Stability Metabolic Stability Cytotoxicity Screening->Metabolic Stability Favorable Profile Genotoxicity Assessment Genotoxicity Assessment Metabolic Stability->Genotoxicity Assessment Acceptable Stability Go/No-Go Decision Go/No-Go Decision Genotoxicity Assessment->Go/No-Go Decision Non-mutagenic

Caption: A streamlined workflow for the initial in vitro validation of a novel chemical entity.

Adherence to Regulatory Standards

All experimental procedures and data analysis should be conducted in accordance with established regulatory guidelines to ensure data integrity and facilitate potential future submissions. Key guidelines to consult include:

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology : This guideline provides a framework for validating analytical methods, which is essential for the LC-MS/MS portion of the metabolic stability assay.[10][11][12]

  • FDA Guidance for Industry: Bioanalytical Method Validation : This document offers specific recommendations for validating bioanalytical methods used in drug development.[13][14]

Conclusion

This guide provides a robust and scientifically sound framework for the initial in vitro validation of 3-chloro-N-(2,4-dimethylphenyl)propanamide. By employing a multi-faceted approach that includes comparative cytotoxicity, metabolic stability, and genotoxicity assessments, researchers can build a comprehensive initial profile of this novel compound. The emphasis on causality, detailed protocols, and adherence to regulatory standards ensures that the data generated is both reliable and relevant for making informed decisions in the drug discovery pipeline. The hypothetical data presented serves as a practical example of how to interpret and compare results, ultimately guiding the " go/no-go " decision for further development.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 11), o2868. Available from: [Link]

  • PubChem. 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide. National Center for Biotechnology Information. Available from: [Link]

  • Kumar, P., & S, S. K. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available from: [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. Nelson Labs. Available from: [Link]

  • Godoy, P., Hewitt, N. J., Albrecht, U., Andersen, M. E., Ansari, N., Bhattacharya, S., ... & Cirit, M. (2013). Recent advances in 2D and 3D in vitro systems for liver toxicity testing. Archives of toxicology, 87(8), 1315–1530. Available from: [Link]

  • Sirenko, O., Crittenden, C., Callamaras, N., Hesley, J., Chen, Y. W., Funes, J., ... & An, W. F. (2019). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • U.S. Food and Drug Administration. In vitro Diagnostics. FDA. Available from: [Link]

  • Al-Tannak, N. F., & Bagalagel, A. A. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20038-20046. Available from: [Link]

  • O'Brien, P. J., & Chan, K. (2017). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert opinion on drug metabolism & toxicology, 13(1), 59-71. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

  • U.S. Department of Health and Human Services. (2018). Bioanalytical Method Validation Guidance for Industry. HHS.gov. Available from: [Link]

  • Patel, D., Patel, P., & Shah, S. (2014). Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests. Journal of traditional and complementary medicine, 4(4), 256–262. Available from: [Link]

  • Agilent. Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Godoy, P., Hewitt, N. J., Albrecht, U., Andersen, M. E., Ansari, N., Bhattacharya, S., ... & Cirit, M. (2013). In vitro models for liver toxicity testing. ResearchGate. Available from: [Link]

  • Bioanalysis Zone. FDA releases draft of bioanalytical method validation. Bioanalysis Zone. Available from: [Link]

  • Al-Tannak, N. F., & Bagalagel, A. A. (2022). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Future Journal of Pharmaceutical Sciences, 8(1), 1-8. Available from: [Link]

  • Charles River Laboratories. Ames Test. Charles River Laboratories. Available from: [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. PMC. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]

  • Gómez-Lechón, M. J., Tolosa, L., Conde, I., & Donato, M. T. (2017). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI. Available from: [Link]

  • BioPharm International. (2014). FDA Updates Analytical Validation Guidance. BioPharm International. Available from: [Link]

  • Vinken, M., Blaauboer, B. J., & Rogiers, V. (2008). In vitro models to study hepatotoxicity. PubMed. Available from: [Link]

  • INCHEM. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). INCHEM. Available from: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

  • YouTube. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube. Available from: [Link]

  • Kirkland, D., Fowler, P., & success, P. (2018). In vitro genotoxicity testing–Can the performance be enhanced?. ResearchGate. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51-62. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Li, H., Ban, F., Dalal, K., Leblanc, E., Frewin, K., Pan, J., ... & Rennie, P. S. (2020). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of medicinal chemistry, 63(1), 164-187. Available from: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-chloro-N-(2,4-dimethylphenyl)propanamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-chloro-N-(2,4-dimethylphenyl)propanamide analogs. Designed for researchers, scientists, and professionals in drug and agrochemical development, this document synthesizes key experimental findings to illuminate the chemical features governing the biological activity of this compound class. We will explore the impact of structural modifications on herbicidal and fungicidal efficacy, supported by comparative data and detailed experimental protocols.

Introduction: The Significance of the Chloroacetamide Scaffold

The 3-chloro-N-(2,4-dimethylphenyl)propanamide core belongs to the broader class of chloroacetamide and N-aryl amide compounds, which are renowned for their diverse biological activities. Historically, N-aryl amides gained prominence with the discovery of the herbicide propanil, establishing this chemical framework as a critical pharmacophore in agrochemistry. Chloroacetamides, in particular, are a major class of herbicides valued for their effectiveness against annual grasses and some broadleaf weeds.[1] Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for plant growth and development.[1]

The inherent reactivity of the α-chloro amide moiety allows for covalent interaction with biological targets, while the substituted N-aryl group provides a scaffold for tuning selectivity, potency, and physicochemical properties. Understanding the intricate relationship between the molecular architecture of these analogs and their biological function is paramount for the rational design of novel, more effective, and selective agents.

Deconstructing the Molecule: A Three-Pronged Approach to SAR

To systematically understand the SAR of 3-chloro-N-(2,4-dimethylphenyl)propanamide analogs, we can dissect the molecule into three key regions for modification:

  • The N-Aryl Ring: Substitutions on this ring are critical determinants of biological activity and selectivity.

  • The Amide Linker: Modifications to this central bond can influence conformation, stability, and target engagement.

  • The Chlorinated Acyl Chain: Alterations to the length and substitution of this chain can impact reactivity and steric interactions within the target's active site.

The following sections will explore the impact of modifications in each of these regions, drawing upon comparative data from various studies on related N-aryl chloroacetamides and propanamides.

Comparative Biological Activity of Analogs

While a comprehensive dataset for a systematic series of 3-chloro-N-(2,4-dimethylphenyl)propanamide analogs is not available in a single study, we can infer SAR principles from the biological activity of closely related compounds. The following table summarizes the herbicidal and fungicidal activities of various N-aryl chloroacetamide and propanamide derivatives.

Compound/AnalogTarget Organism(s)Activity Metric (EC50/IC50/Inhibition %)Key Structural FeaturesReference
N-Aryl Chloroacetamides (Herbicidal)
2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamideA. arvensis, L. temulentumEC50 values provided in referenced studyDichlorobenzyl and dimethylphenyl substitution[2]
2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamideA. arvensis, L. temulentumEC50 values provided in referenced studyCinnamyl and sulfamoylphenyl substitution[2]
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideLemna paucicostata (duckweed)IC50 = 7.8 µMDichlorobenzyl ether linkage to a nicotinamide core[3]
Propanil (Reference)Lemna paucicostataIC50 = 2 µM3,4-dichloroaniline moiety[3]
N-Aryl Propanamides & Related Amides (Fungicidal)
2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(3,4-dichlorophenyl)propanamideRhizoctonia solaniEC50 = 0.95 mg/L3,4-dichlorophenyl amide[3]
2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(4-nitrophenyl)propanamideRhizoctonia solaniEC50 = 1.05 mg/L4-nitrophenyl amide[3]
Tebuconazole (Reference)Rhizoctonia solaniEC50 = 1.02 mg/LCommercial fungicide[3]
Citral amide derivative (d21)Rhizoctonia solaniEC50 = 9.50-27.12 mg L-1N-(pyridin-4-yl)carboxamide group[4]
N-(4-chlorophenyl)-2-chloroacetamideS. aureus, MRSA, C. albicansEffective antimicrobial activitypara-chloro substitution[5]
N-(4-fluorophenyl)-2-chloroacetamideS. aureus, MRSA, C. albicansEffective antimicrobial activitypara-fluoro substitution[5]

Key Insights from Comparative Data:

  • Herbicidal Activity: The nature and position of substituents on the N-aryl ring significantly influence herbicidal potency. Halogenation, as seen in the dichlorobenzyl and dichlorophenyl moieties, is a common feature in active compounds. The high activity of the nicotinamide analog with a dichlorobenzyl ether linkage suggests that bioisosteric replacements of the phenyl ring can be a fruitful strategy for discovering novel herbicides.[3]

  • Fungicidal Activity: Electron-withdrawing groups on the N-aryl ring, such as nitro and dichloro substituents, appear to be favorable for activity against Rhizoctonia solani.[3] The position of these substituents is also crucial. Studies on other N-aryl amides have shown that para-substitution with halogens enhances antimicrobial activity, likely due to increased lipophilicity facilitating passage through cell membranes.[5]

  • General Trends: Across both herbicidal and fungicidal activities, the presence of halogen atoms on the N-aryl ring is a recurring theme for enhanced potency. This is likely due to a combination of electronic and steric effects, as well as an increase in lipophilicity which can improve cell penetration.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

The primary mode of action for chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs).[1] VLCFAs are essential components of various cellular structures, including cell membranes, suberin, and cuticular waxes. By inhibiting the elongase enzymes responsible for VLCFA synthesis, these herbicides disrupt cell division, membrane integrity, and the formation of protective cuticular layers, ultimately leading to plant death.

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action cluster_plant_cell Plant Cell Chloroacetamide_Analog 3-Chloro-N-(2,4-dimethylphenyl)propanamide Analog VLCFA_Elongase VLCFA Elongase (Target Enzyme) Chloroacetamide_Analog->VLCFA_Elongase Inhibition VLCFA_Synthesis VLCFA Synthesis Cellular_Components Cell Membranes, Cuticular Waxes, Suberin VLCFA_Synthesis->Cellular_Components Required for formation of Cell_Division Cell Division & Growth Cellular_Components->Cell_Division Essential for Plant_Death Plant Death Cell_Division->Plant_Death Disruption leads to

Proposed mechanism of action for chloroacetamide herbicides.

Experimental Protocols for Activity Assessment

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the herbicidal and fungicidal activities of 3-chloro-N-(2,4-dimethylphenyl)propanamide analogs.

Synthesis of 3-chloro-N-(2,4-dimethylphenyl)propanamide Analogs

The synthesis of N-aryl-3-chloropropanamides is typically achieved through the acylation of the corresponding aniline with 3-chloropropionyl chloride.[6][7]

General Synthetic Procedure:

  • Dissolve the aniline: Dissolve the appropriately substituted aniline (e.g., 2,4-dimethylaniline) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to the solution to act as an acid scavenger.

  • Cool the reaction: Cool the reaction mixture to 0 °C using an ice bath.

  • Add the acyl chloride: Slowly add 3-chloropropionyl chloride to the cooled solution dropwise.

  • Reaction monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines the general synthetic workflow:

Synthesis_Workflow Start Start Dissolve_Aniline 1. Dissolve substituted aniline and base in solvent Start->Dissolve_Aniline Cool 2. Cool to 0 °C Dissolve_Aniline->Cool Add_Acyl_Chloride 3. Add 3-chloropropionyl chloride Cool->Add_Acyl_Chloride React 4. Stir at room temperature Add_Acyl_Chloride->React Workup 5. Aqueous workup and extraction React->Workup Purify 6. Purification (Recrystallization/ Column Chromatography) Workup->Purify Characterize 7. Spectroscopic Characterization Purify->Characterize End End Product Characterize->End

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